molecular formula C36H58F6IS B1592851 Bis(4-dodecylphenyl)iodonium hexaflurorantimonate CAS No. 71786-70-4

Bis(4-dodecylphenyl)iodonium hexaflurorantimonate

Cat. No.: B1592851
CAS No.: 71786-70-4
M. Wt: 853.5 g/mol
InChI Key: UYZZVQJHJQMDMM-UHFFFAOYSA-H
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Description

Bis(4-dodecylphenyl)iodonium hexafluoroantimonate: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the hexafluoroantimonate anion enhances the stability and reactivity of the iodonium cation, making it a valuable reagent in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-dodecylphenyl)iodonium hexafluoroantimonate typically involves the reaction of iodobenzene with a suitable aryl compound in the presence of an oxidizing agent. One common method is the reaction of iodobenzene with 4-dodecylphenylboronic acid in the presence of a palladium catalyst and an oxidizing agent such as hydrogen peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired iodonium salt .

Industrial Production Methods: In an industrial setting, the production of bis(4-dodecylphenyl)iodonium hexafluoroantimonate may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an amine, the major product would be an arylamine .

Scientific Research Applications

Chemistry: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate is widely used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds, making it a key component in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used as a photoinitiator in the polymerization of biomaterials. Its ability to generate reactive intermediates upon exposure to light makes it useful in the development of photoresponsive materials for medical applications .

Industry: In the industrial sector, bis(4-dodecylphenyl)iodonium hexafluoroantimonate is used in the production of advanced materials, including coatings, adhesives, and sealants. Its role as a photoinitiator is particularly important in the curing of UV-sensitive materials .

Mechanism of Action

The mechanism of action of bis(4-dodecylphenyl)iodonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. The iodonium cation can undergo homolytic or heterolytic cleavage to produce reactive species such as radicals or cations. These intermediates can then participate in various chemical reactions, including polymerization and cross-linking .

Molecular Targets and Pathways: The primary molecular targets of bis(4-dodecylphenyl)iodonium hexafluoroantimonate are the functional groups in the substrates it reacts with. The pathways involved include radical-mediated polymerization and nucleophilic substitution .

Comparison with Similar Compounds

  • Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate
  • Bis(4-methoxyphenyl)iodonium hexafluoroantimonate
  • Bis(4-chlorophenyl)iodonium hexafluoroantimonate

Uniqueness: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate is unique due to the presence of the long dodecyl chains, which impart hydrophobic properties to the compound. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formation of hydrophobic coatings and materials .

Properties

IUPAC Name

bis(4-dodecylphenyl)iodanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58I.6FH.Sb/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;/h25-32H,3-24H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZVQJHJQMDMM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58F6ISb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992442
Record name Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71786-70-4
Record name UV 9380C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71786-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-dodecylphenyl)iodonium tetrafluoroantimonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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